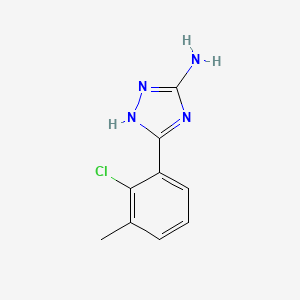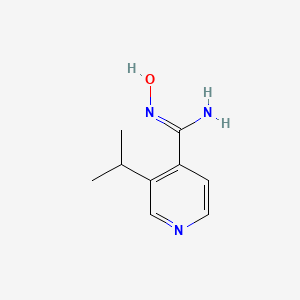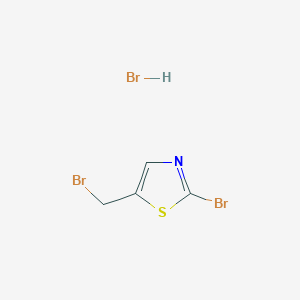
2-(2-Bromophenoxy)-5-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenoxy)-5-chloroaniline is an organic compound that features both bromine and chlorine substituents on an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloroaniline. One common method is the nucleophilic aromatic substitution reaction where 2-bromophenol reacts with 5-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(2-Bromophenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
2-(2-Bromophenoxy)-5-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Bromophenoxy)-5-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chlorophenol: Similar in structure but lacks the bromine substituent.
2-Bromophenol: Similar in structure but lacks the chlorine substituent.
5-Chloroaniline: Similar in structure but lacks the bromine substituent.
Uniqueness
2-(2-Bromophenoxy)-5-chloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC名 |
2-(2-bromophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |
InChIキー |
JOEBWDLHVJECRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)


![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)



![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)
